molecular formula C5H2ClNO4 B1347027 5-Nitro-2-furoyl chloride CAS No. 25084-14-4

5-Nitro-2-furoyl chloride

Cat. No. B1347027
M. Wt: 175.52 g/mol
InChI Key: OLEFNFXYGGTROA-UHFFFAOYSA-N
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Patent
US08017631B2

Procedure details

N-Hydroxy-benzamidine (0.3 g; 2.1 mmol) was dissolved in 10 ml of dry pyridine and added 0.5 g of 5-nitro-furan-2-carbonyl chloride (2.8 mmol). The reaction mixture was heated at reflux for 3 hours, cooled to room temperature and poured into 50 ml of ice/water, the product precipitated out of solution and was isolated by filtration. Yield 0.3 g (41%) of yellow solid. Mp. 164-166° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
yellow solid
Quantity
0.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[NH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:11]([C:14]1[O:18][C:17]([C:19](Cl)=O)=[CH:16][CH:15]=1)([O-:13])=[O:12]>N1C=CC=CC=1>[N+:11]([C:14]1[O:18][C:17]([C:19]2[O:1][N:2]=[C:3]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[N:10]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ONC(C1=CC=CC=C1)=N
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C(=O)Cl
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
yellow solid
Quantity
0.3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the product precipitated out of solution
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NC(=NO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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